molecular formula C17H18FN3O2 B5458879 3-(2-fluorobenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid

3-(2-fluorobenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid

Cat. No.: B5458879
M. Wt: 315.34 g/mol
InChI Key: DCGQUDGUSLJEEE-UHFFFAOYSA-N
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Description

Typically, a compound description includes its molecular formula, molecular weight, and structural formula. For example, a similar compound, “3-(3’-Fluorobenzyloxy)phenylboronic acid” has a molecular formula of C13H12BFO3 and a molecular weight of 246.04 .


Synthesis Analysis

The synthesis of a compound often involves several steps, each with its own set of reactants, conditions, and products. For instance, the Suzuki–Miyaura coupling is a common method used in the synthesis of organoboron compounds .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. For example, organoboron compounds are often used in Suzuki–Miyaura coupling reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. For example, “2-Fluorobenzyl bromide” has a melting point of 60.9 - 62.4 °C .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely. For example, the SDS for “2-Fluorobenzyl bromide” indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-14-6-2-1-5-13(14)11-17(15(22)23)7-3-10-21(12-17)16-19-8-4-9-20-16/h1-2,4-6,8-9H,3,7,10-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGQUDGUSLJEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)(CC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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